molecular formula C15H11O10-3 B1264097 2-Caffeoylisocitrate(3-)

2-Caffeoylisocitrate(3-)

Cat. No.: B1264097
M. Wt: 351.24 g/mol
InChI Key: KYSQDMNDMYECNZ-RQOWECAXSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-Caffeoylisocitrate(3-) is a tricarboxylate ester derivative formed by the conjugation of caffeic acid with isocitric acid. This compound has been identified in environmental and metabolic studies, particularly in soil ecosystems impacted by chemical contamination .

Properties

Molecular Formula

C15H11O10-3

Molecular Weight

351.24 g/mol

IUPAC Name

1-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C15H14O10/c16-9-3-1-7(5-10(9)17)2-4-12(20)25-13(15(23)24)8(14(21)22)6-11(18)19/h1-5,8,13,16-17H,6H2,(H,18,19)(H,21,22)(H,23,24)/p-3/b4-2-

InChI Key

KYSQDMNDMYECNZ-RQOWECAXSA-K

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C(=O)OC(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Caffeic Acid

Caffeic acid (3,4-dihydroxycinnamic acid) is a foundational phenolic compound and a precursor to 2-caffeoylisocitrate(3-).

Comparative Data:
Property 2-Caffeoylisocitrate(3-) Caffeic Acid
Molecular Formula C₁₅H₁₄O₁₀ C₉H₈O₄
Molecular Weight 354.0605 g/mol 180.15 g/mol
m/z (MS) 353.0533 ([M-H]⁻) 179.03 ([M-H]⁻)
Retention Time (LC-MS) 5.101 min / 15.47 min ~3–5 min (typical for phenolics)
Biological Role Environmental stress marker Antioxidant, plant secondary metabolite

Key Differences :

  • Structure: 2-Caffeoylisocitrate(3-) is an esterified derivative with a tricarboxylate backbone, while caffeic acid is a monomeric phenolic acid.
  • Function : Caffeic acid is ubiquitously involved in plant defense and antioxidant activity , whereas 2-caffeoylisocitrate(3-) is linked to microbial adaptation in polluted environments .

Other Metabolites in Soil Contamination Pathways

In the same soil study where 2-caffeoylisocitrate(3-) was detected, other metabolites were co-regulated, though structurally distinct:

Metabolite m/z Role Metabolic Pathway
1,4-Dichlorobenzene 146.9797 Pollutant derivative Xenobiotic degradation
2-Hydroxy-beta-keto-L-tyrosyl-[pcp] 265.9916 Antibiotic biosynthesis intermediate Novobiocin synthesis

Contrast with 2-Caffeoylisocitrate(3-) :

  • Chemical Class: Unlike chlorinated aromatics (e.g., 1,4-dichlorobenzene) or peptide intermediates, 2-caffeoylisocitrate(3-) is a phenolic ester.
  • Pathway Association: It is uniquely tied to tricarboxylic acid (TCA) cycle derivatives, whereas novobiocin-related compounds are specialized in antibiotic synthesis .

Research Findings and Implications

Environmental Significance of 2-Caffeoylisocitrate(3-)

  • Microbial Adaptation : The esterification of caffeic acid with isocitrate may enhance solubility or reactivity, aiding microbial detoxification mechanisms .

Analytical Challenges

  • m/z Variability : Discrepancies in observed m/z (353.0533 vs. 355.0695) likely arise from differences in ionization modes (e.g., [M-H]⁻ vs. [M+Cl]⁻ adducts) .
  • Retention Time Shifts : Chromatographic conditions (e.g., column type, gradient) significantly impact RT, complicating cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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